molecular formula C10H14 B14424570 1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene CAS No. 83484-77-9

1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B14424570
CAS No.: 83484-77-9
M. Wt: 134.22 g/mol
InChI Key: JWIVXACJSSFIHH-UHFFFAOYSA-N
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Description

1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene, also known as 2-Norbornene, is a bicyclic hydrocarbon with the molecular formula C10H14. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system with a prop-1-en-2-yl substituent at the 1-position. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as propenyl acetate. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the compound can be produced via the catalytic hydrogenation of norbornadiene in the presence of a suitable catalyst, such as palladium on carbon. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of 1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity and leading to specific biochemical effects. For example, it can inhibit or activate enzymes involved in oxidation-reduction reactions, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene is unique due to its specific substituent, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various applications, including synthetic chemistry and industrial processes .

Properties

CAS No.

83484-77-9

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H14/c1-8(2)10-5-3-9(7-10)4-6-10/h3,5,9H,1,4,6-7H2,2H3

InChI Key

JWIVXACJSSFIHH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C12CCC(C1)C=C2

Origin of Product

United States

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